[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, an oxadiazole ring, and a fluorobenzoate moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. This is followed by the introduction of the oxadiazole ring via a condensation reaction with appropriate reagents. The final step involves esterification with 4-fluorobenzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated moiety makes it useful in imaging studies using techniques like NMR or PET.
Medicine
In medicine, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate involves its interaction with specific molecular targets. The benzodioxole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The fluorobenzoate moiety can enhance the compound’s binding affinity and stability, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl benzoate
- [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate
- [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-bromobenzoate
Uniqueness
The presence of the fluorine atom in [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate distinguishes it from similar compounds. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to cross biological membranes.
This detailed article provides a comprehensive overview of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H11FN2O5 |
---|---|
Molecular Weight |
342.28 g/mol |
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate |
InChI |
InChI=1S/C17H11FN2O5/c18-12-4-1-10(2-5-12)17(21)22-8-15-19-16(20-25-15)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2 |
InChI Key |
ZVAHJSDNEDHXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.